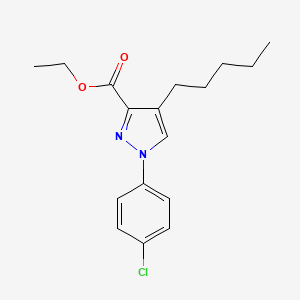

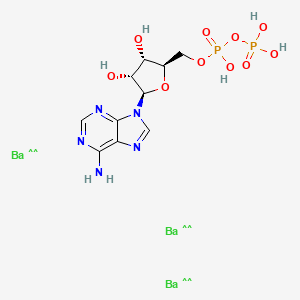

![molecular formula C14H19N3O3S B1401620 N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide CAS No. 1392490-95-7](/img/structure/B1401620.png)

N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide

Overview

Description

“N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide” is a chemical compound. It is derived from benzenesulfonic acid, which is an important group of synthetic antimicrobial agents that contain the sulfonamide group .

Synthesis Analysis

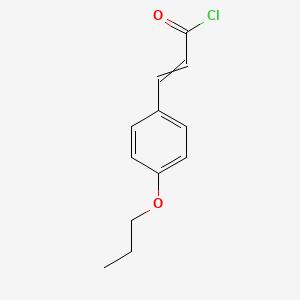

The synthesis of such compounds often involves the reactivity of aniline being modified to make possible an electrophilic aromatic substitution . The corresponding acetanilide undergoes chlorosulfonation. The resulting 4-acetamidobenzenesulfanyl chloride is treated with ammonia to replace the chlorine with an amino group and affords 4-acetamidobenzenesulfonamide . The subsequent hydrolysis of the sulfonamide produces the sulfanilamide .

Molecular Structure Analysis

The molecular formula of “this compound” is C14H19N3O3S. The molecular weight is 309.39 g/mol.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are primarily electrophilic aromatic substitution and chlorosulfonation . The resulting compound is then treated with ammonia to replace the chlorine with an amino group .

Scientific Research Applications

Synthesis and Biological Activities

Synthesis of Bioactive Sulfonamides : New derivatives were synthesized, including N-alkyl-N-(piperidin-1-yl)benzenesulfonamide and N-aryl/alkyl substitued-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide. These compounds showed promising activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes (Khalid).

Polymer Complexes with Biological Applications : The novel ligand N-[4-(5-methylisoxazol-3-ylsulfamoyl)phenyl]acrylamide showed potential in forming polymeric complexes that could bind with receptors related to breast and prostate cancer (El-Sonbati et al., 2018).

Antibacterial Properties : N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and exhibited moderate to significant antibacterial activity (Khalid et al., 2016).

Chemical and Polymerization Studies

Synthesis of Multifunctional (Meth)acrylamides : Multifunctional N-substituted (meth)acrylamides with a piperidine structure were synthesized. These were used in homopolymerization and copolymerization, demonstrating their utility in polymer science (Ling & Habicher, 2001).

Histone Deacetylase Inhibitors for Cancer Treatment : A series of N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides demonstrated potent inhibition of human histone deacetylases, indicating their potential application in cancer treatment (Bressi et al., 2010).

Photopolymerization and Material Science

Naphthalimide Dyes as Polymerization Initiators : Acrylated naphthalimide compounds, including those with piperidinyl structures, were synthesized and showed effective photopolymerization initiating performance, highlighting their potential in material science applications (Yang et al., 2018).

Reactivity of Piperidine in Chemical Reactions : Piperidine's interaction products in glucose/lysine model systems were investigated, revealing its potential in forming various reaction products, useful in the understanding of Maillard reaction products (Nikolov & Yaylayan, 2010).

Mechanism of Action

Future Directions

Future research on “N-[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-acrylamide” and similar compounds could focus on their potential use in the treatment of various diseases. For instance, benzenesulfonic acid derivatives have been investigated for their potential as human neutrophil elastase inhibitors for the treatment of Acute Respiratory Distress Syndrome (ARDS) .

Properties

IUPAC Name |

N-[1-(4-aminophenyl)sulfonylpiperidin-4-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3S/c1-2-14(18)16-12-7-9-17(10-8-12)21(19,20)13-5-3-11(15)4-6-13/h2-6,12H,1,7-10,15H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHQCCVDEYCCGOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

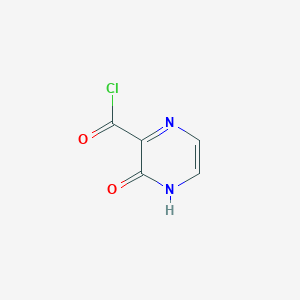

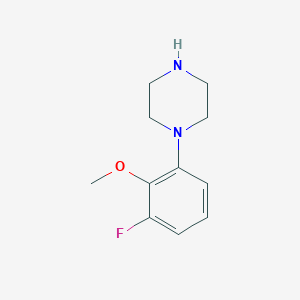

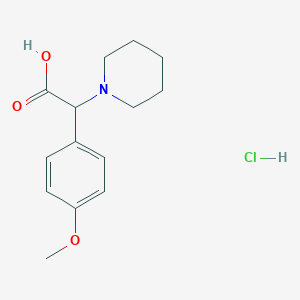

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B1401547.png)

![4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B1401548.png)

![n-[4-(2,2-Difluoroethoxy)benzoyl]glycine](/img/structure/B1401560.png)